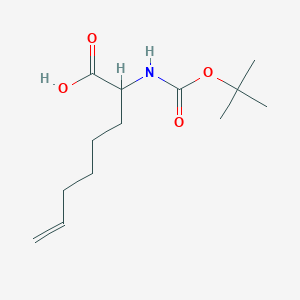

2-(Boc-amino)oct-7-enoic acid

Description

Significance of Non-Natural Amino Acids in Chemical Biology and Organic Synthesis

While the twenty canonical amino acids form the primary basis of proteins in nature, the synthesis and incorporation of non-natural amino acids (UAAs) into peptides and other molecular frameworks have become a powerful tool in chemical and biological sciences. nih.govwikipedia.orgbitesizebio.com These unique structural units are not found in natural protein synthesis and can be created through chemical synthesis or bioengineering. pitt.edu The introduction of UAAs allows for the creation of molecules with new or enhanced properties.

In the realm of drug discovery, unnatural amino acids are crucial building blocks. bioascent.com They can be used to modify the structure of drug candidates to improve their activity, selectivity, and stability. By introducing specific functional groups or structural constraints, UAAs can enhance the binding affinity of a drug for its target receptor and improve its pharmacokinetic profile. Furthermore, protein engineering utilizes UAAs to alter the structure and function of proteins, leading to enzymes with improved catalytic efficiency or stability. nih.gov The ability to introduce functionalities like fluorescent labels or photo-crosslinkers at specific sites in a protein provides invaluable tools for studying protein-protein interactions and cellular processes. bitesizebio.com

Overview of Boc-Protected Amino Acids as Strategic Synthetic Intermediates

In the multi-step synthesis of complex molecules, particularly peptides and pharmaceuticals, the protection of reactive functional groups is a critical strategy. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, especially those involving bases and nucleophiles. fiveable.menumberanalytics.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov Its primary advantage lies in its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which often leaves other acid-sensitive protecting groups intact. fiveable.me This stability and selective deprotection make the Boc group a cornerstone of many synthetic strategies. fiveable.me

In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are instrumental. springernature.com The Boc group protects the α-amino group of an amino acid, allowing its carboxyl group to be coupled to the free amine of a growing peptide chain. youtube.com After coupling, the Boc group is removed to reveal a new N-terminus, ready for the next coupling cycle. chempep.com This iterative process, facilitated by the reliable performance of the Boc protecting group, enables the efficient construction of complex peptides. numberanalytics.com The compatibility of the Boc group with various coupling reagents and its predictable cleavage under mild acidic conditions have solidified its role as a strategic intermediate in organic synthesis.

Rationale for Investigating 2-(Boc-amino)oct-7-enoic acid as a Versatile Molecular Building Block

The scientific interest in this compound stems from the unique combination of its three key structural features: the α-amino acid core, the Boc-protecting group, and the terminal octenoic acid side chain. This trifecta of functionalities makes it a highly versatile building block for a range of synthetic applications.

The molecule's backbone provides the fundamental properties of an amino acid, allowing for its incorporation into peptide chains or its use as a chiral scaffold. nih.govmdpi.com The Boc-protected amine and the carboxylic acid functional groups allow it to participate in standard peptide coupling reactions. tcichemicals.com

The defining feature of this compound is its eight-carbon side chain terminating in a double bond. This aliphatic chain introduces a significant degree of hydrophobicity and conformational flexibility. The terminal alkene is a particularly valuable functional handle for a variety of subsequent chemical transformations. For example, it can undergo olefin metathesis, allowing for the coupling with other alkene-containing molecules to create more complex structures. Other potential modifications include hydrogenation to the saturated octanoic acid derivative, epoxidation, or hydroboration-oxidation to introduce a terminal alcohol. This versatility allows chemists to introduce long-chain, functionalized, or cross-linked moieties into peptides and other pharmacologically relevant scaffolds.

Physicochemical and Structural Data

Below are interactive tables detailing the properties of this compound and its related parent compound, 7-octenoic acid.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | sigmaaldrich.comuni.lu |

| Molecular Weight | 257.33 g/mol | uni.lu |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]oct-7-enoic acid | sigmaaldrich.com |

| InChI Key | LFGCDZGIEOJPMD-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | uni.lu |

| CAS Number | 1313274-93-9 | bldpharm.com |

Table 2: Properties of 7-Octenoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 142.20 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | oct-7-enoic acid | nih.gov |

| Density | 0.925 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.442 | sigmaaldrich.com |

| CAS Number | 18719-24-9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGCDZGIEOJPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Boc Amino Oct 7 Enoic Acid and Analogues

Strategies for Stereoselective Synthesis of Unsaturated α-Amino Acids

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis. rsc.org Several powerful strategies have been developed to control the stereochemical outcome of reactions that form the α-carbon. These methods are crucial for producing specific stereoisomers of unsaturated amino acids, which can have distinct biological activities.

Asymmetric Alkylation Approaches

Asymmetric alkylation is a prominent method for the stereoselective synthesis of α-amino acids. nih.govchemrxiv.org This approach typically involves the alkylation of a glycine-derived enolate, where stereocontrol is achieved through the use of a chiral auxiliary or a chiral phase-transfer catalyst. nih.gov For instance, achiral Schiff base esters of glycine (B1666218) can be alkylated in the presence of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, to yield optically active α-amino acid derivatives. acs.org The use of a prochiral Schiff base has been shown in some cases to result in higher enantiomeric excess and yield. nih.gov

Another strategy involves the use of cyclic surrogates, which can improve the outcome of electrophilic functionalization via asymmetric allylic alkylation. acs.org Copper-catalyzed asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases has also proven effective, achieving high yields and excellent enantioselectivity for the synthesis of unnatural α-substituted α-amino acids. chemrxiv.org These methods could be adapted for the synthesis of 2-(Boc-amino)oct-7-enoic acid by using an appropriate 6-halo-1-hexene as the alkylating agent.

Radical Cyclization Techniques in Amino Acid Formation

Radical-based methods have emerged as powerful tools for the synthesis and modification of amino acids, offering pathways to novel unnatural amino acids. nih.govnih.gov These strategies allow for the rapid construction of complex molecular architectures. nih.gov α-Acylamino radical cyclizations, for example, have been successfully applied to the synthesis of complex natural products like (-)-swainsonine. acs.org

In the context of de novo amino acid synthesis, radical additions to imines or C(sp³)–H aminations are common strategies. nih.gov The addition of α-amino radicals to acrylate (B77674) derivatives is a primary strategy for synthesizing γ-amino acids. nih.gov While not a direct route to this compound, radical cyclization techniques could be employed to synthesize cyclic analogues or to introduce functionality through intramolecular reactions involving the terminal double bond.

Enantioselective Approaches Employing Chiral Catalysis

Chiral catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, including unsaturated α-amino acids. A variety of catalytic systems have been developed to achieve high levels of stereocontrol. acs.orgnih.govacs.orgnih.govnih.govresearchgate.net

Key strategies in enantioselective catalysis include:

Phase-Transfer Catalysis (PTC): Chiral PTC, often employing catalysts derived from Cinchona alkaloids, is used for the enantioselective synthesis of α-amino acids from achiral Schiff base esters. acs.org

Chiral Phosphoric Acids (CPAs): CPAs have been used as chiral proton-transfer shuttle catalysts in combination with achiral dirhodium catalysts to achieve highly enantioselective N-H, S-H, and C-H insertion reactions, producing a variety of chiral α-amino acid derivatives. researchgate.net

Organocatalysis: Diarylprolinol silyl (B83357) ethers have been shown to catalyze the diastereo- and enantioselective addition of racemic oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids. acs.org Additionally, cinchona alkaloids can catalyze the γ-amination of α,β-unsaturated acyl chlorides. nih.gov

Metal Catalysis: The combination of copper complexes and chiral hydrogen-bond donors enables the enantioselective insertion of carbenes into the N–H bond of ammonia (B1221849), providing a direct route to chiral α-amino acids. researchgate.net

These catalytic methods offer versatile and powerful routes to chiral amino acids and could be applied to the synthesis of the target molecule or its analogues by selecting appropriate starting materials and catalysts.

| Catalytic System | Reaction Type | Application in Amino Acid Synthesis |

| Chiral Phase-Transfer Catalysts (e.g., Cinchona-derived) | Asymmetric Alkylation | Enantioselective synthesis from achiral Schiff base esters. acs.org |

| Chiral Phosphoric Acids (CPAs) & Dirhodium Catalysts | N-H Insertion | Enantioselective formation of α-amino acid derivatives from carbenes. researchgate.net |

| Diarylprolinol Silyl Ethers | Michael Addition | Synthesis of chiral quaternary amino acids from oxazolones. acs.org |

| Copper Complexes & Chiral H-bond Donors | N-H Insertion | Direct synthesis of chiral α-amino acids from ammonia and diazoesters. researchgate.net |

Protecting Group Chemistry in the Synthesis of this compound and Derivatives

The synthesis of multifunctional molecules like this compound, which contains an amino group, a carboxylic acid, and an alkene, necessitates a robust protecting group strategy. Protecting groups are essential to prevent unwanted side reactions at reactive sites while other parts of the molecule are being modified. biosynth.com

Role of tert-Butoxycarbonyl (Boc) Protection in Amino Acid Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in organic synthesis, particularly in peptide chemistry. total-synthesis.comrsc.org Its popularity stems from several advantageous properties:

Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com

Stability: Boc-protected amines are stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com

Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves it to release the free amine, carbon dioxide, and gaseous isobutene. total-synthesis.comresearchgate.net This acid-lability is a key feature that allows for selective deprotection.

In solid-phase peptide synthesis (SPPS), the Boc group is used for the temporary protection of the α-amino group. rsc.orgresearchgate.net The primary challenge associated with Boc-based strategies in SPPS is the requirement for hazardous acids like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin and removal of side-chain protecting groups, though this is less of a concern in solution-phase synthesis. researchgate.netnih.gov

Development of Orthogonal Protecting Group Strategies for Multifunctional Compounds

For complex molecules with multiple functional groups, an orthogonal protecting group strategy is crucial. nih.govjocpr.com Orthogonality means that different protecting groups can be removed selectively under distinct reaction conditions without affecting each other. biosynth.comjocpr.com This allows for the sequential modification of different parts of the molecule. jocpr.com

In peptide synthesis, two main orthogonal schemes are prevalent:

Boc/Benzyl (B1604629) (Bzl) Strategy: The α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl-based groups, which are removed by stronger acids like HF. researchgate.netresearchgate.net This strategy is considered quasi-orthogonal because both groups are removed by acid, but at different concentrations or strengths. biosynth.comresearchgate.net

Fmoc/tert-Butyl (tBu) Strategy: The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by the acid-labile tert-butyl (tBu) group. researchgate.netresearchgate.net This is a truly orthogonal system. biosynth.comresearchgate.net

The synthesis of this compound inherently uses the Boc group. If further modifications were required, for example at the carboxylic acid or the terminal alkene, other protecting groups would be needed. An orthogonal strategy would allow for the selective deprotection of the carboxyl group (e.g., as a benzyl ester, removable by hydrogenolysis) or the amino group (removable by acid) without affecting the other. This level of control is essential for the successful synthesis of complex and multifunctional amino acid derivatives. nih.gov

| Protecting Group Combination | α-Amino Protection | Side-Chain/Carboxyl Protection | Cleavage Condition (α-Amino) | Cleavage Condition (Side-Chain/Carboxyl) | Orthogonality |

| Boc/Bzl | Boc | Benzyl (Bzl) | Acid (e.g., TFA) | Strong Acid (e.g., HF) or Hydrogenolysis | Quasi-orthogonal biosynth.comresearchgate.net |

| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal researchgate.netresearchgate.net |

| Boc/Alloc | Boc | Allyloxycarbonyl (Alloc) | Acid (e.g., TFA) | Pd-based catalysis | Orthogonal total-synthesis.com |

| Boc/Cbz | Boc | Benzyloxycarbonyl (Cbz) | Acid (e.g., TFA) | Hydrogenolysis | Orthogonal total-synthesis.com |

Sustainable Synthesis Approaches for Amino Acid Building Blocks

In recent years, there has been a considerable shift towards the development of environmentally benign and sustainable methods for chemical synthesis. This is particularly relevant in the production of amino acids, which are crucial components for a myriad of applications. Traditional synthetic methods often rely on harsh reagents and generate significant waste. In contrast, sustainable approaches aim to utilize renewable resources and energy-efficient processes.

Photochemical reactions, which utilize light to initiate chemical transformations, offer a powerful and sustainable tool for the synthesis of complex organic molecules, including amino acid precursors. These reactions can often be conducted under mild conditions, minimizing energy consumption and the need for harsh chemical reagents.

One notable advancement in this area is the use of metallaphotoredox catalysis. This technique merges photochemistry with transition metal catalysis to facilitate novel bond formations. For instance, a two-step process has been developed for the conversion of natural amino acids, like serine, into a variety of optically pure unnatural amino acids. This method involves a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate derived from the natural amino acid and various aryl halides. princeton.edu This approach is characterized by its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it a versatile tool for creating analogues of phenylalanine, tryptophan, and histidine. princeton.edu The efficiency of these reactions can be significantly enhanced by optimizing the wavelength of light used; for example, a 385 nm light source, which better matches the absorption maximum of the photocatalyst, can dramatically accelerate the reaction. princeton.edu

Photolabile precursors, or "caged compounds," of amino acids have also been synthesized. nih.gov These molecules are designed to release the active amino acid upon photolysis, a process that can be triggered with a high degree of temporal and spatial control. nih.gov This technology is particularly useful for studying biological processes, such as the kinetics of amino acid transporters. nih.gov

Furthermore, photoreactive amino acids containing light-sensitive functional groups, such as diazirines, have been developed. creative-proteomics.com Upon activation with UV light, these amino acids form highly reactive carbene intermediates that can covalently bond with nearby molecules. creative-proteomics.com This allows for the "freezing" of transient interactions, providing a powerful method for studying protein-protein interactions and other dynamic biological processes. creative-proteomics.com The synthesis and site-specific incorporation of these photoreactive amino acids into proteins are achieved through a combination of chemical synthesis and genetic engineering techniques, such as amber codon suppression. creative-proteomics.com

| Research Area | Key Innovation | Potential Application |

| Metallaphotoredox Catalysis | Conversion of natural to unnatural amino acids | Synthesis of novel pharmaceutical scaffolds |

| Photolabile Precursors | Light-triggered release of amino acids | Kinetic studies of biological transporters |

| Photoreactive Amino Acids | Covalent trapping of molecular interactions | Mapping protein-protein interaction networks |

The use of biomass as a renewable feedstock for the production of chemicals, including amino acids, is a cornerstone of sustainable chemistry. rsc.org Biomass, such as lignocellulose from woody plants, is an abundant and non-food-based resource that can be converted into valuable chemical intermediates. nrel.govpnas.orgxmu.edu.cn

A significant breakthrough in this field is the development of heterogeneous catalysts that can directly transform α-hydroxyl acids derived from lignocellulosic biomass into α-amino acids. nrel.govpnas.orgxmu.edu.cn This process typically follows a dehydrogenation-reductive amination pathway. nrel.govpnas.org Ruthenium nanoparticles supported on carbon nanotubes (Ru/CNT) have shown exceptional efficiency in this transformation, outperforming other metal-based catalysts. nrel.govpnas.orgxmu.edu.cn The presence of ammonia has a unique and reversible enhancing effect on the dehydrogenation activity of the ruthenium catalyst. nrel.govpnas.org This catalytic system has been successfully used to produce a range of amino acids, including alanine (B10760859), leucine, valine, aspartic acid, and phenylalanine, in high yields. nrel.govpnas.org

For example, a two-step chemical process has been designed to convert glucose, a primary component of biomass, into alanine with a yield of 43%, which is comparable to established microbial fermentation processes. nrel.govpnas.orgxmu.edu.cn This demonstrates the potential for chemo-catalytic approaches to offer a more rapid and potentially more efficient alternative to traditional bioproduction methods. pnas.orgxmu.edu.cn

Metabolic engineering of microorganisms, such as Corynebacterium glutamicum and Escherichia coli, also plays a crucial role in the sustainable production of amino acids from biomass. nih.gov These bacteria can be engineered to utilize non-food sugars like xylose and arabinose, which are major constituents of lignocellulosic biomass. nih.gov By introducing and optimizing metabolic pathways, these microorganisms can efficiently convert these renewable feedstocks into a variety of amino acids and their derivatives. nih.gov For instance, engineered C. glutamicum has been used to co-produce putrescine and 5-aminovalerate from a mixture of glucose and xylose. nih.gov

| Feedstock | Catalytic System/Organism | Products |

| Lignocellulosic α-hydroxyl acids | Ru/CNT | Alanine, Leucine, Valine, Aspartic Acid, Phenylalanine |

| Glucose | Ru/CNT | Alanine |

| Glucose and Xylose | Engineered Corynebacterium glutamicum | Putrescine, 5-Aminovalerate |

Chemical Transformations and Reactivity of 2 Boc Amino Oct 7 Enoic Acid

Reactions Involving the Terminal Alkene Moiety of 2-(Boc-amino)oct-7-enoic acid

The terminal alkene of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Ring-Closing Metathesis (RCM) in Macrocyclization Strategies

Ring-closing metathesis (RCM) is a powerful method for the synthesis of macrocycles, which are of significant interest in drug discovery. drughunter.com RCM utilizes ruthenium-based catalysts to form cyclic alkenes from diene precursors. organic-chemistry.org The terminal alkene of this compound makes it an ideal substrate for RCM-mediated macrocyclization, a strategy that offers a stable and synthetically accessible alternative to traditional methods like disulfide or lactam linkages. nih.gov

This reaction is compatible with a wide array of functional groups, including esters, amides, and protected amines, making it highly suitable for complex molecule synthesis. researchgate.net The formation of a carbon-carbon double bond within the macrocycle provides conformational constraint, which can enhance biological activity and metabolic stability. drughunter.comnih.gov

Table 1: Overview of Ring-Closing Metathesis (RCM)

| Feature | Description |

| Reaction Type | Intramolecular olefin metathesis |

| Substrate | Diene-containing molecules |

| Product | Cyclic alkene |

| Catalysts | Grubbs' catalysts, Hoveyda-Grubbs catalysts, Zhan catalysts drughunter.comorganic-chemistry.org |

| Key Advantage | High functional group tolerance researchgate.net |

Applications of Thiol-Ene Chemistry

Thiol-ene chemistry, a "click" reaction, provides an efficient method for the modification of peptides and other biomolecules under aqueous conditions with high functional group tolerance. nih.gov The terminal alkene of this compound can readily participate in radical-mediated thiol-ene reactions. This allows for the introduction of various functionalities, including glycosylation and lipidation, which are crucial for the biological activity of many proteins. nih.gov

For instance, the reaction of a Boc-protected allylglycine with various thiols under UV irradiation has been shown to proceed in high yields. nih.gov This strategy can be extended to peptides containing unsaturated amino acids, enabling the synthesis of modified peptides with tailored properties. nih.gov

C-H Functionalization and Olefination Reactions

While direct C-H functionalization of the terminal alkene in this compound is less commonly reported, related olefination reactions are pivotal in its synthesis. The structure of this compound itself can be seen as a product of olefination strategies.

Reactivity of the Boc-Protected Amine and Carboxyl Groups in this compound

The Boc-protected amine and the carboxylic acid are fundamental to the role of this compound as an amino acid surrogate in peptide synthesis and other bioconjugation applications.

Amidation Reactions of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. masterorganicchemistry.comlibretexts.org It is stable to many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comresearchgate.net The primary purpose of the Boc group is to prevent the amine from acting as a nucleophile during the coupling of the carboxylic acid end of the amino acid to the N-terminus of a growing peptide chain. youtube.com

Once the desired peptide bond is formed, the Boc group is removed to reveal a new N-terminal amine, ready for the next coupling reaction. This iterative process is the foundation of solid-phase peptide synthesis (SPPS). masterorganicchemistry.com

Table 2: Amidation in Peptide Synthesis

| Step | Description | Reagents |

| Protection | The amine of the incoming amino acid is protected with a Boc group. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) libretexts.org |

| Coupling | The carboxylic acid of the Boc-protected amino acid is activated and coupled to the free amine of the peptide chain. | DCC, EDC libretexts.org |

| Deprotection | The Boc group is removed from the newly added amino acid to expose the amine for the next coupling step. | Trifluoroacetic acid (TFA) masterorganicchemistry.com |

Intramolecular Reactivity Profiles of the N-Boc Group

While the primary role of the Boc group is protection, it can also participate in intramolecular reactions under specific conditions. For example, N-Boc protected amino acids can undergo cyclization reactions. researchgate.net In some cases, the Boc group itself can be involved in rearrangements or act as an internal nucleophile, although this is less common and often represents a side reaction. The stability of the Boc group under a wide range of conditions is one of its key advantages. researchgate.netorganic-chemistry.org However, its acid lability dictates the strategic planning of synthetic routes, particularly when other acid-sensitive functional groups are present. researchgate.net

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatization

Despite a comprehensive search of available scientific literature, detailed research findings specifically outlining the derivatization of this compound for the synthesis of "fatty" α-amino acids and drug-peptide conjugates remain elusive. While the foundational principles of these synthetic strategies are well-established, their direct application to this particular unsaturated amino acid scaffold is not documented in the reviewed literature.

Similarly, the design and synthesis of drug-peptide conjugates represent a promising strategy for targeted drug delivery. In this approach, a peptide that can home in on specific cells or tissues is linked to a therapeutic agent. Unsaturated amino acids can serve as valuable handles for attaching drugs to peptides, often via click chemistry or other biocompatible ligation methods. The terminal double bond in this compound makes it a potential candidate for such applications. It could, in principle, be incorporated into a peptide sequence and subsequently modified to attach a drug molecule. Nevertheless, a review of the scientific literature did not yield any specific instances of this compound being employed in the design or synthesis of drug-peptide conjugates.

The absence of specific research on the derivatization of this compound for these applications prevents a detailed discussion of reaction conditions, yields, and the properties of the resulting products. While the building block itself is commercially available, its utility in the synthesis of fatty α-amino acids and drug-peptide conjugates has not been explored or reported in the scientific literature that was surveyed. Therefore, a comprehensive analysis of its chemical transformations and reactivity in these specific contexts cannot be provided at this time.

Applications of 2 Boc Amino Oct 7 Enoic Acid As a Synthetic Building Block

Integration into Peptide Synthesis

The incorporation of non-natural amino acids like 2-(Boc-amino)oct-7-enoic acid into peptide chains is a key strategy for modifying the properties of native peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of many peptide synthesis strategies, and its presence in this compound allows for its seamless integration using established protocols. nih.govpeptide.com

Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, remains a dominant method for the assembly of peptides. peptide.com The use of Boc-protected amino acids is a well-established approach in SPPS. nih.govchempep.com The synthesis cycle involves the iterative deprotection of the N-terminal Boc group, typically with an acid such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid in the sequence. chempep.com

The incorporation of this compound into a growing peptide chain on a solid support follows this standard Boc-SPPS chemistry. Its carboxyl group is activated, commonly using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, to facilitate the formation of a peptide bond with the free N-terminus of the resin-bound peptide. peptide.com The terminal alkene on the side chain of this compound is generally stable to the conditions of Boc-SPPS, allowing for its incorporation at any desired position within the peptide sequence. This functionality remains available for subsequent chemical modifications after the peptide has been assembled.

Solution-Phase Peptide Synthesis Approaches

While SPPS is highly efficient for the synthesis of many peptides, solution-phase synthesis offers advantages for large-scale production and the synthesis of certain complex or modified peptides. nih.govresearchgate.net In solution-phase peptide synthesis, the coupling reactions and deprotection steps are carried out in a homogenous solution, with the intermediate products being isolated and purified at each stage. researchgate.net

This compound is also amenable to solution-phase methodologies. nih.govthaiscience.info Similar to SPPS, the Boc protecting group allows for selective N-terminal deprotection, enabling the controlled elongation of the peptide chain. The choice of coupling reagents and reaction conditions can be tailored to optimize the yield and purity of the desired peptide fragment containing the non-natural amino acid. The principles of protecting groups and peptide bond formation are fundamental to both solid-phase and solution-phase strategies. researchgate.net

Role in Peptidomimetic Design and Conformational Control

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The introduction of conformational constraints is a key strategy in peptidomimetic design, and this compound plays a crucial role in this endeavor. nih.gov

Construction of Conformationally Restricted Peptidomimetics

One of the most significant applications of this compound is in the synthesis of "stapled peptides." This technique involves the introduction of two olefin-bearing amino acids into a peptide sequence, which are then covalently linked through a ring-closing metathesis (RCM) reaction. This creates a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix.

Specifically, this compound, or its derivatives, is utilized to create what is known as an i, i+7 staple. In this arrangement, the octenoic acid derivative is placed at the "i" position in the peptide sequence, and another olefin-bearing amino acid, such as (S)-2-(Boc-amino)pent-4-enoic acid, is placed at the "i+7" position. The eight-carbon chain of the octenoic acid derivative is sufficiently long to span the two turns of an α-helix, effectively crosslinking the two residues. The RCM reaction, typically catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, forms the hydrocarbon bridge. This conformational restriction can lead to peptides with increased binding affinity for their biological targets and improved resistance to proteolytic degradation.

Influence on Secondary Structure Induction and Stabilization

The primary goal of peptide stapling is to pre-organize a peptide into its bioactive conformation, which is often a specific secondary structure like an α-helix or a β-turn. By introducing a covalent linkage, the entropic penalty of the peptide adopting a folded structure is reduced. The incorporation of this compound and its subsequent transformation into a hydrocarbon staple significantly enhances the helicity of peptides that would otherwise be disordered in solution. This stabilization of the secondary structure is crucial for mimicking the binding interfaces of proteins and disrupting protein-protein interactions. The ability to control and stabilize peptide conformation is a powerful tool for enhancing their biological activity and bioavailability. nih.gov

Utility in Medicinal Chemistry Scaffolds and Chemical Biology Probes

The unique combination of a protected amino acid and a reactive alkene handle makes this compound a valuable scaffold in medicinal chemistry and a versatile building block for the creation of chemical biology probes.

The terminal alkene of this compound serves as a versatile functional group for further chemical modifications. After its incorporation into a peptide, the alkene can participate in a variety of chemical reactions, such as hydroboration-oxidation, epoxidation, or click chemistry. This allows for the attachment of various molecular entities, including fluorophores, affinity tags, or drug molecules, to a specific site on the peptide.

Application in Antibody-Drug Conjugates and Imaging Probes

The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. A critical aspect of ADC design is the site-specific conjugation of the drug to the antibody, which ensures a uniform drug-to-antibody ratio (DAR) and enhances therapeutic efficacy and safety. The incorporation of unnatural amino acids (UAAs) into antibodies provides a powerful strategy for achieving site-specific conjugation. nih.govnih.gov

This compound, with its terminal alkene group, is a prime candidate for use as a UAA in this context. The alkene handle can participate in bioorthogonal reactions, such as thiol-ene or tetrazine-trans-cyclooctene ligation, allowing for the precise attachment of drug-linker complexes or imaging agents to the antibody. nih.gov This method offers a significant advantage over traditional conjugation methods that target natural amino acids like lysine (B10760008) or cysteine, which often result in heterogeneous mixtures of ADCs. nih.gov

The general workflow for utilizing this compound in this application would involve:

Genetic Encoding: The UAA is incorporated into a specific site on the antibody during protein expression.

Antibody-Linker Conjugation: The terminal alkene of the incorporated UAA reacts with a linker molecule functionalized with a complementary reactive group.

Payload Attachment: The cytotoxic drug or imaging probe is then attached to the other end of the linker.

This site-specific approach allows for the creation of homogeneous ADCs with a well-defined structure and stoichiometry, leading to improved pharmacokinetic properties and a wider therapeutic window. researchgate.net

Table 1: Comparison of Antibody Conjugation Techniques

| Conjugation Method | Target Residue | Homogeneity | Key Advantages | Potential Challenges with this compound |

| Lysine Conjugation | Lysine | Heterogeneous | Simple, well-established | Lack of site-specificity |

| Cysteine Conjugation | Cysteine | Moderately Homogeneous | Can achieve site-specificity with engineered cysteines nih.gov | Potential for disulfide bond disruption |

| Unnatural Amino Acid (UAA) Incorporation | Specific UAA | Homogeneous | High degree of site-specificity, bioorthogonal reactivity nih.gov | Requires protein engineering and optimization of UAA incorporation |

Genetically Encoded Probes for Protein Engineering

The ability to site-specifically incorporate unnatural amino acids into proteins has become an invaluable tool for protein engineering. nih.gov This technique allows for the introduction of novel chemical functionalities into proteins, enabling a wide range of applications from probing protein structure and function to creating proteins with enhanced or novel properties. nih.govyoutube.com

This compound, with its terminal alkene, can be genetically encoded into a protein of interest. This terminal alkene serves as a bioorthogonal handle for subsequent chemical modifications. For instance, it can be used for:

Fluorescent Labeling: Attaching fluorescent dyes to specific sites on a protein for imaging and tracking studies. nih.gov

Protein-Protein Crosslinking: Creating covalent linkages between interacting proteins to study their complexes.

Surface Immobilization: Attaching proteins to solid supports for various biotechnological applications.

The process involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and specifically recognizes the unnatural amino acid. nih.gov

Development of Artificial Enzymes and Advanced Biocatalysts

While direct research findings on the application of this compound in artificial enzymes are limited, its structural features suggest potential in this emerging field. Artificial enzymes are created by incorporating catalytic moieties into protein scaffolds to mimic the function of natural enzymes. The terminal alkene of this compound, after incorporation into a protein, could serve as an anchor point for attaching a catalytic group.

Furthermore, the alkene functionality itself could participate in certain catalytic reactions, such as metathesis, when combined with an appropriate metal cofactor. This could lead to the development of novel biocatalysts with unique reactivity profiles not found in nature.

Application in Advanced Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and self-assembling materials.

Precursors for Functional Polypeptides and Polymeric Materials

Synthetic poly(amino acids) are a class of biocompatible and biodegradable polymers with a wide range of biomedical applications. nih.gov The terminal alkene in this compound provides a reactive site for polymerization or for post-polymerization modification.

One key application is in the synthesis of cyclic peptides and peptidomimetics through Ring-Closing Metathesis (RCM) . nih.govrsc.orgorganic-chemistry.org By incorporating two molecules of this compound (or a similar olefin-containing amino acid) into a peptide sequence, an intramolecular RCM reaction can be used to form a stable carbon-carbon double bond, creating a cyclic peptide. mdpi.com This strategy is valuable for constraining the conformation of peptides, which can lead to enhanced biological activity and stability. nih.gov

Table 2: Key Aspects of Ring-Closing Metathesis in Peptide Synthesis

| Feature | Description | Relevance of this compound |

| Reaction Type | Olefin metathesis | The terminal alkene of the amino acid is the reactive site. |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | These catalysts are known to be tolerant of various functional groups found in peptides. organic-chemistry.org |

| Product | Cyclic peptide with a C=C bond | The length of the alkyl chain in the amino acid influences the ring size and strain of the cyclic product. |

| Advantages | Creates conformationally constrained and proteolytically stable peptides. nih.gov | Provides a versatile building block for designing a wide range of cyclic peptides. |

Furthermore, the terminal alkene can be used in Ring-Opening Metathesis Polymerization (ROMP) to create functional polymers with amino acid side chains. These polymers can exhibit interesting properties such as pH-responsiveness and self-assembly, making them suitable for applications in drug delivery and tissue engineering. researchgate.net

Synthesis of Amino Acid-Based Amphiphiles and Surfactants

Amino acid-based surfactants are a class of biodegradable and biocompatible surface-active agents that are gaining increasing attention for use in cosmetics, pharmaceuticals, and environmental applications. whiterose.ac.uknih.govchalmers.se These surfactants typically consist of a hydrophilic amino acid headgroup and a hydrophobic tail. academie-sciences.fracademie-sciences.fr

This compound can serve as a precursor for the synthesis of novel amino acid-based surfactants. The carboxylic acid group can be functionalized to create the hydrophilic headgroup, while the octenyl chain can be modified or used as the hydrophobic tail. For example, the terminal alkene can be subjected to various chemical transformations, such as hydrogenation to form a saturated alkyl chain, or hydroformylation followed by reduction to introduce a terminal hydroxyl group, which can then be further functionalized.

The ability to modify the hydrophobic tail via the terminal alkene allows for the fine-tuning of the surfactant's properties, such as its critical micelle concentration (CMC), surface tension reduction, and emulsifying power, to suit specific applications. academie-sciences.fr

Advanced Characterization Methodologies for 2 Boc Amino Oct 7 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look into Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination and conformational analysis of organic molecules, including non-standard amino acids like 2-(Boc-amino)oct-7-enoic acid.

Detailed Structural Elucidation through 1H and 13C NMR

The primary structure of this compound is definitively confirmed through one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals include those for the vinyl protons of the terminal double bond, the α-proton adjacent to the amino and carboxyl groups, the methylene (B1212753) protons of the aliphatic chain, and the highly shielded protons of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~10-12 | ~175-180 |

| C2 (α-CH) | ~4.0-4.5 | ~50-55 |

| C3-C6 (CH₂) | ~1.2-2.2 | ~25-35 |

| C7 (=CH₂) | ~4.9-5.1 | ~114-116 |

| C8 (=CH) | ~5.7-5.9 | ~138-140 |

| Boc (C(CH₃)₃) | ~1.4-1.5 | ~28 |

| Boc (C=O) | - | ~155-156 |

| Boc (quaternary C) | - | ~80 |

| NH | ~5.0-6.0 | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Conformational Insights from 3JHH Coupling Constants

Beyond primary structure elucidation, NMR spectroscopy, specifically the analysis of three-bond proton-proton coupling constants (³JHH), offers profound insights into the conformational preferences of flexible molecules like this compound. The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.

Advanced NMR Techniques for Comprehensive Analysis of Amino Acid Analogs

The characterization of complex amino acid analogs often necessitates the use of advanced, multidimensional NMR techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals, especially in derivatives or peptides where signal overlap is common.

COSY experiments identify proton-proton spin-spin coupling networks, allowing for the tracing of the entire carbon chain of the amino acid.

HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for identifying quaternary carbons and confirming the connectivity between different functional groups, such as the linkage of the Boc group to the nitrogen atom.

Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe through-space proximities between protons, providing crucial distance restraints for detailed three-dimensional structure determination and conformational analysis in solution.

Mass Spectrometry (MS) Techniques: Unraveling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Libraries and Derivatives

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like peptides. When analyzing peptide libraries incorporating this compound, ESI-MS can readily confirm the successful incorporation of the non-standard amino acid into the peptide sequence by determining the molecular weight of the resulting peptide.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are employed to fragment the peptide ions. The resulting fragment ions (typically b- and y-ions) provide sequence information, allowing for the verification of the amino acid sequence and the precise location of the this compound residue within the peptide chain. The fragmentation pattern can also provide clues about the structure of the non-standard amino acid itself. For instance, the loss of the Boc group is a common fragmentation pathway for Boc-protected peptides.

Table 2: Predicted ESI-MS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.1700 |

| [M+Na]⁺ | 280.1519 |

| [M-H]⁻ | 256.1554 |

Data predicted by computational tools.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid Quantification and Derivatization Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is the gold standard for the quantification of amino acids and their derivatives in complex biological matrices.

For the analysis of this compound, a reversed-phase LC method would likely be employed to separate it from other components in a sample. The separated analyte is then introduced into the mass spectrometer. Using multiple reaction monitoring (MRM), a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method allows for accurate quantification even at very low concentrations and in the presence of interfering substances.

Furthermore, LC-MS/MS is invaluable for analyzing the products of derivatization reactions. For instance, if this compound is modified to enhance its properties, LC-MS/MS can be used to confirm the success of the reaction, identify any byproducts, and quantify the yield of the desired derivative. While a specific validated LC-MS/MS method for this compound is not widely published, methods for other non-standard amino acids serve as a strong foundation for its development.

Cross-linking Mass Spectrometry for Investigating Molecular Interactions

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying and mapping interactions within and between molecules. nih.govtechnologynetworks.com The process involves covalently linking spatially proximate functional groups using chemical cross-linkers, followed by enzymatic digestion and mass spectrometric analysis to identify the connected residues. nih.govnih.gov This provides distance constraints that help in modeling the three-dimensional structure of molecules and their complexes. technologynetworks.com

For this compound and its derivatives, XL-MS can be employed to investigate intermolecular interactions. The primary targets for cross-linking on this molecule are the carboxylic acid group and the terminal double bond. While the Boc-protected amine is generally unreactive under typical cross-linking conditions, the carboxylic acid can be activated to form bonds with primary amines on other molecules. nih.gov

A common strategy involves the use of "zero-length" cross-linkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group (from this compound) and a primary amine (from a binding partner) without introducing a spacer. nih.gov Alternatively, the terminal alkene group offers a unique site for photo-activated cross-linking. Upon irradiation with UV light, photoreactive groups on a binding partner can form a covalent bond with the alkene, capturing transient or weak interactions that might otherwise be difficult to detect. researchgate.net The identification of the resulting cross-linked peptides by tandem mass spectrometry reveals the specific sites of interaction, providing valuable data for understanding the molecule's binding interface. nih.gov

The general workflow for an XL-MS experiment involving a derivative of this compound would include:

Incubation of the molecule with its interaction partners.

Addition of a suitable cross-linking reagent.

Enzymatic digestion of the cross-linked complex.

Analysis of the resulting peptide mixture by high-resolution mass spectrometry. nih.gov

Bioinformatic analysis to identify the cross-linked species and map the interaction sites. nih.gov

This approach can provide a detailed topological map of how this compound or its derivatives interact with other molecules, such as proteins or other synthetic units, which is crucial for applications in chemical biology and materials science. nih.govd-nb.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of organic compounds, providing information about the functional groups present in a molecule based on the absorption of infrared radiation.

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the carboxylic acid, the Boc-protected amine (a carbamate), and the terminal alkene. Each of these groups has characteristic vibrational frequencies.

The carboxylic acid will exhibit a strong, broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. A sharp and intense C=O stretching band for the carboxylic acid dimer is expected around 1710-1700 cm⁻¹. The carbamate (B1207046) group (Boc) shows a characteristic N-H stretching vibration around 3400-3300 cm⁻¹ and a strong C=O stretching band typically between 1725 and 1685 cm⁻¹. The presence of the terminal alkene is confirmed by a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching and bending modes.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1720 - 1700 | Strong |

| Boc-Amine (Carbamate) | N-H stretch | 3400 - 3300 | Moderate |

| Boc-Amine (Carbamate) | C=O stretch | 1725 - 1685 | Strong |

| Alkene | =C-H stretch | 3100 - 3000 | Medium |

| Alkene | C=C stretch | ~1640 | Medium |

| Alkyl Chain | C-H stretch | 2960 - 2850 | Strong |

Data synthesized from general principles of IR spectroscopy.

Beyond simple functional group identification, detailed analysis of the IR spectrum can provide insights into the conformational preferences of this compound. The precise positions, shapes, and splitting of vibrational bands are sensitive to the local molecular environment, including intramolecular and intermolecular hydrogen bonding. researchgate.net

For instance, the C=O and O-H stretching frequencies of the carboxylic acid group are highly dependent on the extent of hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers, resulting in a shift of the C=O stretch to lower wavenumbers and a very broad O-H absorption. nih.gov In dilute nonpolar solvents, a sharper "free" O-H stretching band may be observed at higher frequencies (~3520 cm⁻¹).

Similarly, the N-H stretching frequency of the Boc-carbamate can indicate its involvement in hydrogen bonding. A lower frequency suggests a hydrogen-bonded N-H group, while a higher frequency points to a free N-H. By studying the IR spectra under different conditions (e.g., varying concentration, solvent polarity, or temperature), it is possible to probe the equilibrium between different conformational states and hydrogen-bonding patterns. Computational vibrational studies can complement experimental data, helping to assign specific vibrational modes to different conformers and providing a more detailed understanding of the molecule's preferred shapes. researchgate.netresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, torsional angles, and stereochemistry, as well as details of intermolecular interactions that dictate the crystal packing.

For a molecule like this compound, a single-crystal X-ray diffraction study would yield a detailed solid-state structural model. This would allow for the direct visualization of:

The conformation of the octenoic acid chain.

The relative orientation of the carboxylic acid and Boc-amino groups.

The planarity of the carbamate group.

The specific intermolecular hydrogen-bonding network, which typically involves the carboxylic acid forming dimers and the N-H group of the Boc-carbamate acting as a hydrogen bond donor.

While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as other Boc-protected amino acids, can provide a model for the expected structural features. For example, the crystal structure of a Boc-protected amino acid would reveal the precise geometry of the carbamate group and its role in the crystal lattice.

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Carbamate C=O Bond Length | ~1.22 Å | Confirms the double bond character. |

| Carboxylic Acid C=O Bond Length | ~1.21 Å | Indicates the carbonyl group. |

| Carboxylic Acid C-O Bond Length | ~1.31 Å | Longer than C=O due to single bond character. |

| N-H···O=C Hydrogen Bond Distance | ~2.9 - 3.1 Å | Evidence of intermolecular hydrogen bonding. |

This table presents typical values for illustrative purposes, based on known structures of similar compounds.

The unsaturated tail of this compound would introduce additional complexity and interest to its crystal packing, as the flexible chain could adopt various conformations to maximize favorable van der Waals interactions within the crystal lattice. The determination of its crystal structure would provide an invaluable benchmark for computational models and a deeper understanding of its solid-state properties.

Computational Studies and Theoretical Modeling of 2 Boc Amino Oct 7 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 2-(Boc-amino)oct-7-enoic acid at the atomic level.

Density Functional Theory (DFT) has emerged as a primary tool for the computational study of medium-sized organic molecules like this compound. DFT methods are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This is achieved by calculating the electron density to determine the energy of the system and then minimizing this energy to find the most stable structure.

Researchers utilize various functionals within DFT, such as B3LYP, in combination with basis sets like 6-31G*, to accurately predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents a local minimum on the potential energy surface. Further analysis of this surface can reveal transition states and other stationary points, providing a comprehensive map of the molecule's energy landscape. This information is crucial for understanding its intrinsic stability and the energy barriers associated with conformational changes.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G*)

| Parameter | Predicted Value |

|---|---|

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| C-O (Carboxyl) Bond Length | ~1.35 Å |

| N-H (Amide) Bond Length | ~1.01 Å |

| C=C (Terminal Alkene) Bond Length | ~1.33 Å |

| O-C=O (Carboxyl) Bond Angle | ~124° |

| C-N-H (Amide) Bond Angle | ~118° |

While DFT is a workhorse for geometry optimization, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a different and often more rigorous approach to elucidating the electronic structure of this compound. HF theory offers a foundational mean-field approximation of the electronic wavefunction, from which other properties can be derived.

MP2, a post-Hartree-Fock method, improves upon the HF approximation by including electron correlation effects, which are crucial for a more accurate description of the molecule's energy and properties. These methods are computationally more demanding than DFT but can offer benchmark-quality data on electronic energies, orbital distributions (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonds within the molecule. The energy gap between the HOMO and LUMO, for instance, is a key indicator of the molecule's kinetic stability and chemical reactivity.

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. By analyzing the calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, researchers can identify the most likely sites for nucleophilic and electrophilic attack.

Furthermore, these theoretical methods can be used to model the entire course of a chemical reaction involving this molecule. By mapping the potential energy surface, it is possible to identify the lowest energy pathway from reactants to products, including the structures and energies of any transition states and intermediates. This allows for the detailed elucidation of reaction mechanisms, providing insights that can guide the design of new synthetic routes or explain observed product distributions. For example, the reactivity of the terminal double bond in cyclization reactions can be theoretically modeled to predict the feasibility and stereochemical outcome of such transformations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octenoic acid chain and the presence of the rotatable Boc-protecting group mean that this compound can adopt a multitude of conformations. Understanding this conformational landscape is key to comprehending its behavior in different environments.

Conformational analysis of this compound involves a systematic search for all possible low-energy three-dimensional arrangements of the molecule. This is often initiated with a molecular mechanics-based search to rapidly generate a large number of potential conformers. The most promising candidates are then subjected to more accurate quantum chemical calculations, typically DFT, to optimize their geometries and determine their relative energies.

This process identifies the global minimum energy conformer, which is the most stable arrangement of the molecule in the gas phase, as well as other low-energy conformers that may be significantly populated at room temperature. The relative energies of these conformers provide insight into the molecule's flexibility and the energy barriers to interconversion between different shapes.

Table 2: Relative Energies of Selected Stable Conformers of this compound in the Gas Phase

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum | 0.00 | Extended Chain |

| Conformer 2 | +1.2 | Folded (gauche interaction) |

| Conformer 3 | +2.5 | Rotation about C-N bond |

The conformational preferences of this compound can be significantly altered by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for exploring these effects. In an MD simulation, the molecule is placed in a virtual box filled with solvent molecules, and the motions of all atoms are simulated over time according to the principles of classical mechanics.

By running these simulations, it is possible to observe how interactions with the solvent, such as hydrogen bonding and dielectric effects, influence the conformational equilibrium. For instance, in a polar solvent, conformations that expose the polar carboxyl and amino groups to the solvent may be favored over more compact, folded structures that would be preferred in the gas phase or a nonpolar solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with quantum chemical calculations to provide a computationally less expensive, yet still insightful, picture of how the solvent modulates the relative energies of different conformers.

Molecular Modeling Approaches for Peptidomimetic Design

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. nih.gov Unnatural amino acids like this compound are key components in the construction of these mimetics. nih.gov The terminal alkene functionality offers a site for further chemical modification, such as ring-closing metathesis, to create constrained cyclic structures that can mimic the turns and loops of peptides. nih.govcam.ac.uk

Computational modeling plays a pivotal role in the rational design of such peptidomimetics. By simulating the conformational possibilities of this compound, researchers can predict the geometries of resulting cyclic structures. These models can then be used to assess how well the mimetic will fit into the binding site of a target protein, a critical step in inhibitor design. nih.gov For instance, molecular docking studies can be employed to virtually screen libraries of peptidomimetics derived from this amino acid against a protein of interest, helping to prioritize synthetic efforts. nih.gov

Investigation of Electronic Properties and Intermolecular Interactions

The electronic properties of this compound, including its charge distribution and orbital interactions, govern its reactivity and how it interacts with other molecules. Computational methods such as Mulliken charge analysis, Natural Bond Orbital (NBO) analysis, and Noncovalent Interactions (NCI) analysis are powerful tools for elucidating these characteristics.

Mulliken Charge Analysis and Electrostatic Potentials

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of its electrostatic landscape. For this compound, this analysis would be expected to show significant negative charges on the oxygen atoms of the carboxylic acid and the Boc-protecting group, and a partial positive charge on the carbonyl carbons and the acidic proton. The nitrogen atom of the protected amine would also carry a partial negative charge.

The electrostatic potential map would visually represent these charge distributions, highlighting regions of positive and negative potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding potential electrostatic interactions with biological targets.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (Carboxyl C=O) | -0.55 |

| O (Carboxyl OH) | -0.65 |

| C (Carboxyl) | +0.70 |

| N (Amine) | -0.80 |

| O (Boc C=O) | -0.58 |

| C (Boc Carbonyl) | +0.75 |

| Cα | +0.10 |

| H (Acidic) | +0.45 |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Natural Bond Orbital (NBO) and Noncovalent Interactions (NCI) Analyses

Noncovalent Interactions (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, both within a molecule (intramolecular) and between molecules (intermolecular). An NCI plot for this compound would likely reveal intramolecular hydrogen bonding between the amide proton and one of the oxygen atoms of the Boc group or the carboxylic acid, which would influence its preferred conformation. It would also highlight the van der Waals interactions along the flexible octenyl chain.

The table below summarizes the types of donor-acceptor interactions that would be expected from an NBO analysis of this compound.

| Donor NBO | Acceptor NBO | Type of Interaction |

| LP (O) of C=O | σ* (C-N) | Resonance stabilization of the amide |

| LP (O) of Boc | σ* (C-O) | Resonance in the carbamate (B1207046) |

| σ (C-H) | σ* (C-C) | Hyperconjugation along the alkyl chain |

| n (N) | σ* (Cα-Cβ) | Intramolecular hyperconjugation |

Note: LP denotes a lone pair orbital and σ denotes an antibonding orbital. The specific energies of these interactions would require dedicated NBO calculations.*

Future Directions and Emerging Research Avenues for 2 Boc Amino Oct 7 Enoic Acid

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of unnatural amino acids (UAAs) like 2-(Boc-amino)oct-7-enoic acid is continually evolving towards more efficient, cost-effective, and environmentally benign processes. While traditional chemical syntheses have been instrumental, the focus is shifting to green chemistry principles to minimize hazardous waste and improve sustainability.

Current research in the broader field of UAA synthesis highlights several promising avenues. Enzymatic and biocatalytic methods, for instance, offer high stereoselectivity under mild reaction conditions. The use of enzymes such as aminoacylases can facilitate the kinetic resolution of racemic mixtures of amino acids, providing access to enantiomerically pure forms. Furthermore, the development of novel enzymatic systems is a key area of investigation for the synthesis of unique amino acid structures.

Another significant trend is the adoption of continuous flow chemistry. This technology allows for the safe and efficient production of chemical intermediates with reduced reaction times and improved scalability. For Boc-protected amino acids, continuous flow processes can minimize the handling of potentially hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity. The integration of in-line purification techniques further enhances the green credentials of such synthetic strategies.

Iron-catalyzed olefin-olefin coupling reactions represent another innovative approach for the asymmetric synthesis of unnatural amino acids. These methods utilize earth-abundant metals as catalysts, offering a more sustainable alternative to precious metal catalysts. Such protocols have shown success in creating α-amino acids with complex side chains, and similar principles could be adapted for the synthesis of this compound.

| Method | Key Advantages | Relevance to this compound |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Potential for producing enantiomerically pure (R)- or (S)-2-(Boc-amino)oct-7-enoic acid. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and efficiency; precise process control. | Greener and more efficient manufacturing of the compound. |

| Iron-Catalyzed Coupling | Use of abundant and non-toxic metals, novel bond formations. | A sustainable approach to synthesizing the carbon backbone. |

Expanded Applications in Protein Engineering and Drug Discovery Platforms

The true potential of this compound lies in its application as a versatile building block for modifying peptides and proteins. The terminal olefin serves as a chemical handle for a variety of bioorthogonal reactions, enabling the creation of novel biomolecules with enhanced therapeutic properties.

One of the most promising applications is in the generation of "stapled peptides." These are short peptides that are conformationally constrained by a synthetic brace, often created through ring-closing metathesis of two olefin-containing amino acids. By incorporating this compound into a peptide sequence, it is possible to introduce a hydrocarbon staple that can enhance the peptide's helicity, stability against proteolytic degradation, and cell permeability, thereby improving its potential as a drug candidate.

The terminal double bond of this compound is also amenable to thiol-ene "click" chemistry. This highly efficient and specific reaction allows for the conjugation of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a protein or peptide at a specific site. This capability is particularly valuable in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that targets cancer cells. The use of this compound as a linker component could offer new strategies for ADC design and construction.

Furthermore, the incorporation of this unnatural amino acid can be achieved through solid-phase peptide synthesis (SPPS), a well-established technique for building peptide chains. The Boc protecting group is compatible with standard SPPS protocols, allowing for the straightforward integration of this compound into a desired peptide sequence.

| Application | Description | Potential Impact |

| Stapled Peptides | Introducing a hydrocarbon brace to constrain peptide conformation. | Increased stability, cell permeability, and therapeutic efficacy. |

| Antibody-Drug Conjugates | Serving as a linker to attach cytotoxic drugs to antibodies. | Development of next-generation targeted cancer therapies. |

| Protein Modification | Site-specific labeling with probes or other functional molecules. | Enhanced understanding of protein function and new diagnostic tools. |

Integration with Novel Analytical and Computational Techniques for Deeper Insights

To fully harness the potential of this compound, its development and application must be coupled with advanced analytical and computational tools. These techniques are crucial for characterizing the structure and function of the modified peptides and proteins and for guiding the design of new and improved biomolecules.

High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the successful incorporation of this compound and for elucidating the three-dimensional structure of the resulting peptides and proteins. Tandem mass spectrometry, in particular, can be used to sequence peptides and pinpoint the exact location of the modification.

Computational modeling and molecular dynamics simulations are becoming increasingly powerful in predicting the structural and dynamic consequences of incorporating an unnatural amino acid into a protein. These in silico methods can help to understand how the hydrocarbon chain of this compound influences peptide folding and binding to its target. This predictive capability can accelerate the design-build-test cycle of developing new peptide-based therapeutics. For instance, computational docking studies can be used to predict the binding affinity of a stapled peptide containing this compound to its protein target, thereby prioritizing the most promising candidates for synthesis and experimental testing.

| Technique | Role in Research | Contribution to Advancing this compound |

| Mass Spectrometry | Characterization of modified peptides and proteins. | Verification of incorporation and structural integrity. |

| NMR Spectroscopy | Determination of 3D structure and dynamics in solution. | Understanding the conformational effects of the amino acid. |

| Computational Modeling | Prediction of structure, dynamics, and binding affinity. | Rational design of novel peptides and proteins with desired properties. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 2-(Boc-amino)oct-7-enoic acid to ensure reproducibility?

- Methodological Answer : Synthesis protocols must include detailed reaction conditions (solvent, temperature, catalysts), purification methods (e.g., column chromatography or recrystallization), and characterization data (NMR, IR, MS). The Boc-protected amine group requires inert atmospheres to prevent premature deprotection. Experimental sections should follow guidelines for reproducibility, such as specifying equivalents of reagents and reaction monitoring techniques (e.g., TLC) . Pre-experimental literature reviews should identify optimal protecting group strategies and potential side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing the Boc-protected amine group in this compound?

- Methodological Answer : For NMR, use deuterated solvents (e.g., CDCl₃) to resolve splitting patterns of the Boc group’s tert-butyl protons (δ ~1.4 ppm). IR should confirm the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) must include isotopic pattern analysis to distinguish between molecular ion peaks and fragmentation products. Reference spectral databases (e.g., NIST Chemistry WebBook) should validate assignments .

Q. What strategies are effective in preventing premature deprotection of the Boc group during the synthesis of this compound?

- Methodological Answer : Avoid acidic conditions during workup; use mild bases (e.g., NaHCO₃) for neutralization. Monitor reaction pH to prevent unintended cleavage. Purify intermediates promptly to isolate the Boc-protected compound from acidic byproducts. Stability studies under varying conditions (temperature, solvent) can identify optimal storage protocols .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed yields in the synthesis of this compound?

- Methodological Answer : Conduct systematic error analysis:

- Mass balance: Quantify unreacted starting materials and byproducts via HPLC or GC-MS .

- Kinetic profiling: Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify side reactions .

- Statistical validation: Perform triplicate experiments to assess reproducibility and calculate confidence intervals for yields .